molecular formula C9H11ClN2O2 B1290120 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 73536-87-5

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B1290120
CAS No.: 73536-87-5
M. Wt: 214.65 g/mol
InChI Key: FFGLVSGGGJOMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group at the 5-position and an amine group at the 2-position of the indene ring, with the hydrochloride salt form enhancing its solubility in water

Future Directions

The compound has been used as an intermediate in the synthesis of β2-adrenoceptor agonist . It could potentially be used in the development of new drugs for the treatment of conditions like asthma and chronic obstructive pulmonary disorder (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,3-dihydro-1H-indene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like Pd/C and hydrogen gas.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Drug Development: Used as a scaffold for designing new therapeutic agents.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    5-nitro-2,3-dihydro-1H-inden-2-amine: Lacks the hydrochloride salt form, affecting its solubility.

    5-amino-2,3-dihydro-1H-inden-2-amine hydrochloride: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.

    5-nitro-2,3-dihydro-1H-inden-2-ol hydrochloride: Contains a hydroxyl group instead of an amine group, affecting its chemical behavior.

Uniqueness: 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;/h1-2,5,8H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGLVSGGGJOMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624701
Record name 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-87-5
Record name 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-indan-2-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To N-(5-nitro-indan-2-yl)-acetamide (23.5 g, 107 mmol) is added 2N hydrochloric acid (500 mL). The mixture is heated to reflux for 24 h and then concentrated in vacuo. Methanol (100 mL) is added to the residue and the mixture is concentrated in vacuo. Toluene (100 mL) is added and the mixture is again concentrated. A solution of the residue in methanol (100 mL) is warmed, diethyl ether (500 mL) is added and the mixture is let stand overnight. The solid is collected by filtration and air dried to yield 2-amino-5-nitro-indane hydrochloride as a white solid.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Acetyl-5-nitro-2-indanamine, 1.5 g. (0.007 mole) as prepared in Example 9 was refluxed in 10% hydrochloric acid for 3 hours. The mixture was evaporated and the crystalline residue recrystallized from methanol-ether to yield 5-nitro-2-indanamine hydrochloride, dec.>280° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 2-aminoindane hydrochloride (19.11 g, 0.112 mol) at 0° C. was added sulfuric acid (60 ml) followed by potassium nitrate (11.84 g, 0.117 mol). The mixture was allowed to warm to room temperature, stirred for an additional 2 hr, then dumped onto ice/50% NaOH (500 ml total). The mixture was extracted with ether (3×200 ml) and the combined extracts were washed with water, dried over magnesium sulfate, filtered, and concentrated to an oil which was converted to the hydrochloride salt. Recrystallization from isopropanol/methanol afforded 5-nitro-2-aminoindane hydrochloride: (14.58 g, 60%); m.p. >300° C.
Quantity
19.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
11.84 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.